molecular formula C14H19FN6O2 B2563208 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one CAS No. 2320533-07-9

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one

Cat. No.: B2563208
CAS No.: 2320533-07-9
M. Wt: 322.344
InChI Key: JHROILQICFGPIB-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluoropyrimidine Core: Starting with a pyrimidine derivative, fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Coupling Reactions: The final step involves coupling the fluoropyrimidine core with the piperazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the piperazine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The piperazine ring may interact with protein targets, affecting their function and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

    1-(5-Fluoropyrimidin-2-yl)piperazine: Lacks the additional piperazin-2-one moiety, making it less complex.

    4-(4-Methylpiperazine-1-carbonyl)piperazin-2-one:

Uniqueness: 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one is unique due to its combined fluoropyrimidine and piperazine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN6O2/c1-18-2-4-19(5-3-18)14(23)20-6-7-21(12(22)10-20)13-16-8-11(15)9-17-13/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROILQICFGPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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